3-(3-methoxybenzyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
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Description
3-(3-methoxybenzyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H22N2O3S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Research has shown innovative approaches to synthesize benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives, leveraging solid-state fluorescence properties and computational analysis for new fluorescent compounds. These compounds demonstrate strong solid-state fluorescence, showcasing the potential for applications in materials science and optical devices (Yokota et al., 2012).
Crystal Structure and Non-Covalent Interactions : Studies have also delved into the crystal structure and non-covalent interactions of sulfadiazine derivatives, revealing insights into their solvent-dependent nonlinear optical properties. This suggests applications in the development of non-linear optical materials and the study of solvent effects on molecular properties (Shahid et al., 2018).
Potential Biological Applications
Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl compounds have been synthesized with significant anti-inflammatory and analgesic activities. These compounds have shown high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, indicating potential for pharmaceutical applications in managing pain and inflammation (Abu‐Hashem et al., 2020).
Anti-Ulcer Activity : Benzimidazole derivatives have been synthesized and evaluated for anti-ulcer activity. This research points towards their potential use in developing treatments for ulcers, showcasing the therapeutic applications of benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives (Madala, 2017).
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-[(3-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-17-7-5-9-19(13-17)16-32-26-27-23-21-11-3-4-12-22(21)31-24(23)25(29)28(26)15-18-8-6-10-20(14-18)30-2/h3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPKACFOFMTJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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